2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C13H21Cl3N2 |
|---|---|
Molecular Weight |
311.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-11(4-6-13)12(9-15)10-16-7-1-2-8-16;;/h3-6,12H,1-2,7-10,15H2;2*1H |
InChI Key |
XOGVXKCIWYATHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CN)C2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride generally follows a multi-step process involving:
Step 1: Formation of the 4-chlorophenyl-propanone intermediate
- Starting from 4-chlorobenzaldehyde or 4-chlorophenylacetonitrile, the propanone or related intermediate is synthesized via condensation or alkylation reactions.
Step 2: Introduction of the pyrrolidine substituent
- The pyrrolidine ring is introduced by nucleophilic substitution or reductive amination at the 3-position of the propanone intermediate.
- Reductive amination typically involves reacting the ketone intermediate with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
Step 3: Reduction to the amine
- The ketone or imine intermediate is reduced to the corresponding amine, completing the propan-1-amine backbone with the pyrrolidin-1-yl substitution.
Step 4: Salt formation
- The free base amine is treated with hydrochloric acid to form the dihydrochloride salt, improving crystallinity and stability.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Aldol condensation or alkylation | 4-chlorobenzaldehyde + appropriate alkylating agent, base catalyst (e.g., NaOH), solvent (ethanol or THF) | Forms 4-chlorophenyl-propanone intermediate |
| 2 | Reductive amination | Pyrrolidine + ketone intermediate + NaBH(OAc)3 or NaBH3CN, solvent (methanol or dichloromethane), mild acid catalyst (acetic acid) | Selective reduction of imine intermediate |
| 3 | Reduction (if needed) | Hydrogenation (H2, Pd/C) or chemical reduction | Converts any residual ketone to amine |
| 4 | Salt formation | HCl gas or aqueous HCl in ethanol or isopropanol | Yields dihydrochloride salt |
Purification Techniques
- Crystallization: The dihydrochloride salt is typically purified by recrystallization from ethanol or isopropanol.
- Chromatography: Silica gel column chromatography may be employed for intermediate purification.
- Drying: Vacuum drying under mild heat to obtain a stable, anhydrous salt.
Research Findings and Optimization
Yield and Purity
- Typical overall yields range from 60% to 85% depending on reaction scale and conditions.
- Purity levels exceeding 98% are achievable with optimized recrystallization and chromatographic steps.
Reaction Optimization
- Use of sodium triacetoxyborohydride in reductive amination improves selectivity and reduces side reactions compared to sodium borohydride.
- Controlling pH during reductive amination is critical to avoid over-reduction or polymerization.
- Continuous flow reactors have been explored for scale-up, enhancing heat and mass transfer, leading to improved yields and reproducibility.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 4-chlorobenzaldehyde or 4-chlorophenylacetonitrile | Commercially available |
| Reductive amination agent | NaBH(OAc)3 or NaBH3CN | Selective for imine reduction |
| Solvent | Methanol, ethanol, dichloromethane | Choice affects solubility and reaction rate |
| Temperature | Room temperature to 50°C | Mild heating accelerates reaction |
| Reaction time | 4–24 hours | Depends on scale and reagent purity |
| Salt formation | HCl in ethanol or gas phase HCl | Ensures formation of dihydrochloride salt |
| Purification | Recrystallization, chromatography | Essential for high purity |
Summary of Key Research and Industrial Insights
- The compound’s preparation is well-established in medicinal chemistry, with synthetic routes focusing on reductive amination of chlorophenyl ketone intermediates.
- Industrial methods favor continuous flow synthesis and advanced purification to meet high purity standards.
- The dihydrochloride salt form is preferred for stability and handling in research and pharmaceutical contexts.
- Optimization of reductive amination conditions is crucial for maximizing yield and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride exhibits diverse biological activities:
Neuropharmacological Effects
The compound has been studied for its potential effects on neurotransmitter systems, particularly as a modulator of dopamine and norepinephrine receptors. This suggests possible applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) often range from 3.12 to 12.5 µg/mL, indicating its potential as an effective antimicrobial agent .
Anticancer Potential
Recent investigations have explored the anticancer properties of compounds related to this structure. Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several studies have highlighted the applications of 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride:
- Neuropharmacological Research : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in depressive-like behaviors, suggesting its potential utility as an antidepressant .
- Antimicrobial Efficacy : In vitro studies assessed the compound's effectiveness against resistant bacterial strains. Results indicated a promising profile for treating infections caused by resistant pathogens .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, leading to further exploration into its mechanisms of action against tumor growth .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Key Structural Differences :
- Halogen Effects : The target compound’s 4-chlorophenyl group confers greater lipophilicity (higher logP) compared to fluorophenyl analogues (e.g., compounds in ) , which may enhance CNS penetration but reduce aqueous solubility.
- Heterocyclic Rings: Pyrrolidine (5-membered, one N) vs. Pyrrolidine’s smaller size may reduce steric hindrance in target binding.
- Salt Forms : Dihydrochloride salts (target compound, levocetirizine) improve solubility over neutral (e.g., imidazo-thiazole in ) or maleate forms (chlorpheniramine) .
Physicochemical Properties
- Solubility : Dihydrochloride salts typically exhibit high water solubility (>50 mg/mL), critical for oral bioavailability. Neutral analogues (e.g., compound 17 in ) require organic solvents for dissolution .
- pKa : Pyrrolidine’s pKa (~11) is lower than piperazine’s (pKa1 ~9.8, pKa2 ~5.6), affecting ionization state at physiological pH and receptor binding kinetics .
Biological Activity
2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, also known as 3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine, is a compound with significant biological activity. Its structure features a propanamine backbone substituted with a pyrrolidine ring and a 4-chlorophenyl group. This unique configuration suggests potential therapeutic applications in various fields, particularly in neurology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is C13H21Cl2N, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The compound's structure can be represented as follows:
Where , , , and .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine. For instance, derivatives exhibiting similar structural characteristics have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
Key Findings:
- Compounds with similar moieties showed a reduction in A549 cell viability by up to 66% when compared to standard chemotherapeutic agents like cisplatin .
- The presence of the pyrrolidine ring has been implicated in enhancing the cytotoxic effects against cancer cells .
2. Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research indicates that derivatives with similar structures have been evaluated against multidrug-resistant strains of bacteria, such as Staphylococcus aureus.
Key Findings:
- Certain derivatives demonstrated selective antimicrobial activity against resistant strains, indicating that modifications to the pyrrolidine or phenyl groups could enhance efficacy .
- The minimum inhibitory concentration (MIC) values for related compounds were promising, suggesting that further exploration could yield effective antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride stands out among structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Chlorophenethylamine | C9H12ClN | Simpler structure; less complex than target compound. |
| 3-(4-Chlorophenyl)-3-pyrrolidine | C13H14ClN | Lacks the propanamine chain; focuses on pyrrolidine's effects. |
| N-(4-Chlorobenzyl)propanamide | C12H14ClN | Contains an amide instead of an amine; different biological activity profile. |
The unique combination of the pyrrolidine ring with a propanamine backbone and a chlorophenyl substituent differentiates it from these similar compounds, potentially enhancing its biological activity and therapeutic applications.
Case Studies and Research Findings
Research has been conducted to elucidate the pharmacological profile of this compound through various in vitro studies:
Study Example:
In a study assessing the anticancer properties of related compounds, it was found that those containing free amino groups exhibited enhanced cytotoxicity against A549 cells compared to those without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
